molecular formula C6H8Cl2O2 B15343610 2,3-Dichloropropyl acrylate CAS No. 24910-84-7

2,3-Dichloropropyl acrylate

Cat. No.: B15343610
CAS No.: 24910-84-7
M. Wt: 183.03 g/mol
InChI Key: VNBVMEJAPNHJSI-UHFFFAOYSA-N
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Description

2,3-Dichloropropyl acrylate is an organic compound with the molecular formula C6H8Cl2O2. It is characterized by the presence of two chlorine atoms and an acrylate group in its chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloropropyl acrylate typically involves the reaction of 2,3-dichloropropanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride . The general reaction scheme is as follows:

2,3-Dichloropropanol+Acryloyl chloride2,3-Dichloropropyl acrylate+HCl\text{2,3-Dichloropropanol} + \text{Acryloyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,3-Dichloropropanol+Acryloyl chloride→2,3-Dichloropropyl acrylate+HCl

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as better control over reaction conditions, higher yields, and reduced formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloropropyl acrylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Polymerization: The acrylate group can undergo radical polymerization to form polymers.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as sodium hydroxide.

    Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are used to initiate the polymerization of the acrylate group.

Major Products:

Scientific Research Applications

2,3-Dichloropropyl acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dichloropropyl acrylate primarily involves its reactivity towards nucleophiles and its ability to undergo polymerization. The chlorine atoms in the molecule make it susceptible to nucleophilic attack, leading to substitution reactions. The acrylate group allows for radical polymerization, forming polymers with desirable properties .

Comparison with Similar Compounds

  • 2-Chloropropyl acrylate
  • 3-Chloropropyl acrylate
  • 2,3-Dibromopropyl acrylate

Comparison: 2,3-Dichloropropyl acrylate is unique due to the presence of two chlorine atoms, which enhances its reactivity compared to mono-chlorinated analogs. This increased reactivity makes it a valuable monomer for the synthesis of polymers with specific properties .

Properties

CAS No.

24910-84-7

Molecular Formula

C6H8Cl2O2

Molecular Weight

183.03 g/mol

IUPAC Name

2,3-dichloropropyl prop-2-enoate

InChI

InChI=1S/C6H8Cl2O2/c1-2-6(9)10-4-5(8)3-7/h2,5H,1,3-4H2

InChI Key

VNBVMEJAPNHJSI-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCC(CCl)Cl

Related CAS

61879-15-0

Origin of Product

United States

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